molecular formula C22H28O7 B077748 (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol CAS No. 10569-14-9

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol

Cat. No. B077748
CAS RN: 10569-14-9
M. Wt: 404.5 g/mol
InChI Key: GJVGHNITXNFRJK-URZJWIJPSA-N
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Description

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol, also known as DMHF, is a natural product that has been isolated from the leaves of the plant species Eurycoma longifolia. DMHF has been found to possess various biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties.

Mechanism Of Action

The exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is not fully understood. However, studies have suggested that (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol exerts its biological effects through various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Biochemical And Physiological Effects

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and insulin resistance. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has also been found to improve glucose metabolism and lipid profiles in animal models of diabetes and obesity.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic drugs. However, (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is a relatively complex molecule, which may pose challenges in terms of synthesis and purification. Moreover, the exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol research. One area of interest is the development of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol-based anti-cancer drugs. Another area of interest is the investigation of the potential applications of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol in the treatment of diabetes and other metabolic disorders. Furthermore, the elucidation of the exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol may provide insights into the development of novel therapeutic strategies.

Synthesis Methods

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol can be synthesized through a multi-step process starting from the commercially available 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a tetrahydrofuran ring and the reduction of the carbonyl group to a hydroxyl group. The final product can be purified through column chromatography and recrystallization.

Scientific Research Applications

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

properties

CAS RN

10569-14-9

Product Name

(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C22H28O7/c1-25-17-7-5-14(9-19(17)27-3)11-22(24)13-29-21(16(22)12-23)15-6-8-18(26-2)20(10-15)28-4/h5-10,16,21,23-24H,11-13H2,1-4H3/t16-,21+,22-/m1/s1

InChI Key

GJVGHNITXNFRJK-URZJWIJPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@]2(CO[C@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)O)OC

SMILES

COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC

Origin of Product

United States

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